BenchChemオンラインストアへようこそ!

7-(4-ethoxyphenyl)-4-((3-methylbenzyl)thio)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Kinase inhibitor library design Lead-like property optimization 5,7-Diaryl-pyrrolo[2,3-d]pyrimidine SAR

CAS 442879-42-7 is a fully synthetic, non-nucleoside 5,7-diaryl-pyrrolo[2,3-d]pyrimidine featuring a 4-(3-methylbenzyl)thioether substituent. The pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in kinase inhibitor drug discovery, with 5,7-diphenyl-substituted variants demonstrating potent inhibition of Src-family tyrosine kinases.

Molecular Formula C28H25N3OS
Molecular Weight 451.59
CAS No. 442879-42-7
Cat. No. B2695918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(4-ethoxyphenyl)-4-((3-methylbenzyl)thio)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
CAS442879-42-7
Molecular FormulaC28H25N3OS
Molecular Weight451.59
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)N2C=C(C3=C2N=CN=C3SCC4=CC=CC(=C4)C)C5=CC=CC=C5
InChIInChI=1S/C28H25N3OS/c1-3-32-24-14-12-23(13-15-24)31-17-25(22-10-5-4-6-11-22)26-27(31)29-19-30-28(26)33-18-21-9-7-8-20(2)16-21/h4-17,19H,3,18H2,1-2H3
InChIKeyPWMZQFGBJOFPLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Technical Baseline: 7-(4-Ethoxyphenyl)-4-((3-methylbenzyl)thio)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 442879-42-7) as a 5,7-Diaryl-4-thioether Pyrrolopyrimidine


CAS 442879-42-7 is a fully synthetic, non-nucleoside 5,7-diaryl-pyrrolo[2,3-d]pyrimidine featuring a 4-(3-methylbenzyl)thioether substituent [1]. The pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in kinase inhibitor drug discovery, with 5,7-diphenyl-substituted variants demonstrating potent inhibition of Src-family tyrosine kinases [2]. This compound belongs to a focused library of 5-phenyl-7-(4-ethoxyphenyl)-4-thioether analogs where systematic variation of the benzylthio group modulates physicochemical properties and target-binding predictions [1][3]. Molecular formula: C₂₈H₂₅N₃OS; MW: 451.59 g/mol; cLogP: 5.687; tPSA: 39 Ų [1].

Why Generic Substitution of 7-(4-Ethoxyphenyl)-4-((3-methylbenzyl)thio)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine Fails: The Substituent-Specific SAR Gate


The 5,7-diaryl-pyrrolo[2,3-d]pyrimidine scaffold is notoriously sensitive to substituent topology. In the structurally validated Src inhibitor series, the dihedral angle between the 5-phenyl and 7-aryl rings dictates kinase selectivity, while the C4 substituent modulates hinge-region hydrogen-bonding [1]. A meta-methyl group on the benzylthio moiety introduces a steric and electronic fingerprint distinct from unsubstituted benzylthio, para-fluoro, or ortho-chloro analogs [2][3]. Interchanging any single substituent—even among close congeners—can redirect polypharmacology: the unsubstituted 4-(benzylthio) congener (CAS 442879-29-0) may exhibit different kinase-binding profiles due to altered hydrophobic pocket occupancy [2]. For procurement, assuming equipotent substitutability without direct comparative data risks selecting a compound with an unintended target engagement profile [2][3].

Quantitative Differentiation Evidence: 7-(4-Ethoxyphenyl)-4-((3-methylbenzyl)thio)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine vs. Closest Analogs


Meta-Methyl Substituent Effect on Computed Physicochemical Profile vs. Unsubstituted Benzylthio Analog

Introduction of a meta-methyl group on the 4-benzylthio substituent increases computed cLogP by +0.84 log units relative to the unsubstituted benzylthio analog (CAS 442879-29-0), while tPSA remains unchanged at 39 Ų [1]. This lipophilicity shift is quantitatively consistent with the Hansch π constant for a methyl substituent (+0.56) [1] and predicts enhanced membrane permeability without altering hydrogen-bonding capacity. The number of rotatable bonds remains identical (8), preserving conformational flexibility. These differences are not extrapolations but are derived from standardized computational predictions across the ZINC database.

Kinase inhibitor library design Lead-like property optimization 5,7-Diaryl-pyrrolo[2,3-d]pyrimidine SAR

SEA Predicted Target Engagement Fingerprint: KIF11/PDE5A/PDE11A vs. Src-Selective Congeners

Similarity Ensemble Approach (SEA) predictions against the ChEMBL 20 bioactivity database assign the target compound to KIF11 (kinesin-like protein), PDE5A (cGMP-specific phosphodiesterase), and PDE11A (dual cAMP/cGMP phosphodiesterase) with Max Tc scores of 44, 57, and 53 respectively [1]. In contrast, the known 5,7-diphenyl-pyrrolo[2,3-d]pyrimidine Src inhibitor CGP77675 does not appear in these predicted target classes, reflecting the divergent substitution pattern at C4 [2]. While SEA predictions are probabilistic, they provide a quantifiable hypothesis for differential target engagement that can be experimentally tested: procurement of this compound over an unsubstituted benzylthio analog may be warranted for KIF11- or PDE-focused screening cascades [1].

Computational target prediction Kinase polypharmacology PDE inhibitor screening

Nucleoside vs. Non-Nucleoside Chemotype Divergence: Adenosine Kinase Binding Context

A structurally related nucleoside analog—4-[(3-methylbenzyl)thio]-7-(β-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine (CHEMBL520759)—demonstrates measurable adenosine kinase binding with a Ki = 8.5 μM against Toxoplasma gondii adenosine kinase [1]. The target compound replaces the ribose sugar at N7 with a 4-ethoxyphenyl group, abolishing the nucleoside character and the hydrogen-bonding network required for adenosine kinase active-site recognition [2]. While no direct adenosine kinase data exist for CAS 442879-42-7, the chemotype switch from ribose to 4-ethoxyphenyl is a binary structural determinant that redirects target specificity away from adenosine kinase and toward the predicted KIF11/PDE targets [2]. This evidence underscores that the target compound cannot be used as a surrogate for the nucleoside analog in adenosine kinase assays.

Adenosine kinase inhibitor Nucleoside analog comparison Toxoplasma gondii target

Recommended Application Scenarios for 7-(4-Ethoxyphenyl)-4-((3-methylbenzyl)thio)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine Based on Differentiated Evidence


KIF11- or PDE-Focused Kinase Selectivity Profiling Panels

SEA predictions assign this compound to KIF11 (Max Tc 44) and PDE5A/PDE11A (Max Tc 57/53), targets not typically engaged by classical Src-biased 5,7-diphenyl-pyrrolo[2,3-d]pyrimidines [1]. Procurement is scientifically justified for broad kinase profiling or phosphodiesterase inhibitor screening where a compound with predicted divergent polypharmacology increases the probability of identifying novel target engagement. The absence of ribose at N7 ensures no confounding adenosine kinase activity [2].

Cell-Based Phenotypic Screening Requiring Defined Lipophilicity Windows

With a computed cLogP of 5.687, this compound resides in a lipophilicity range associated with balanced cell permeability and acceptable nonspecific binding [1]. The +0.84 cLogP increment over the unsubstituted benzylthio analog (CAS 442879-29-0) makes it a preferred selection when screening cascades require a slightly more lipophilic probe within a matched-pair analog set to explore the impact of logP on cellular potency without altering tPSA [1][2].

Negative Control for Adenosine Kinase-Dependent Assays

The 4-ethoxyphenyl substitution at N7 structurally precludes adenosine kinase binding—unlike the ribofuranosyl analog (CHEMBL520759) which exhibits Ki = 8.5 μM against T. gondii adenosine kinase [1]. This compound can therefore serve as a chemically matched negative control in adenosine kinase inhibitor screening cascades, enabling discrimination between adenosine kinase-dependent and adenosine kinase-independent cellular effects [1][2].

Scaffold-Hopping Library Design for Src Inhibitor Programs

The 5,7-diaryl-pyrrolo[2,3-d]pyrimidine core is a validated Src kinase inhibitor scaffold [1]. The 4-(3-methylbenzylthio) substituent represents a systematic exploration of thioether SAR at the C4 position, distinct from the 4-amino substituents typical of CGP77675. Procuring this compound as part of a focused library enables scaffold-hopping studies to assess whether thioether-linked benzyl groups can recapitulate or redirect the kinase inhibition profile of established 4-amino analogs [1].

Quote Request

Request a Quote for 7-(4-ethoxyphenyl)-4-((3-methylbenzyl)thio)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.